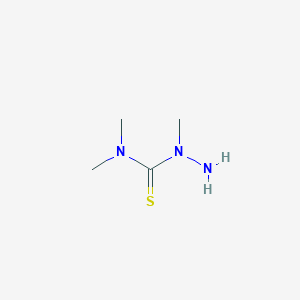
3-Amino-1,1,3-trimethylthiourea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Amino-1,1,3-trimethylthiourea is an organic compound with the molecular formula C4H10N2S It is a derivative of thiourea, where the hydrogen atoms are replaced by methyl groups and an amino group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method for synthesizing 3-Amino-1,1,3-trimethylthiourea involves the reaction of methylamine with sulfuryl chloride to form methylene thiourea, which is then methylated to produce this compound . The reaction conditions typically include controlled temperatures and the use of organic solvents to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the final product. The scalability of the synthesis process makes it suitable for industrial applications.
Analyse Chemischer Reaktionen
Types of Reactions
3-Amino-1,1,3-trimethylthiourea undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it into corresponding amines.
Substitution: It can undergo nucleophilic substitution reactions, where the amino group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and in the presence of catalysts to enhance reaction rates.
Major Products
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation of this compound can yield sulfoxides and sulfones, while reduction can produce amines.
Wissenschaftliche Forschungsanwendungen
3-Amino-1,1,3-trimethylthiourea has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of heterocyclic compounds and other organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Wirkmechanismus
The mechanism of action of 3-Amino-1,1,3-trimethylthiourea involves its interaction with molecular targets and pathways in biological systems. The compound can bind to specific enzymes and proteins, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Thiourea: The parent compound of 3-Amino-1,1,3-trimethylthiourea, with similar chemical properties but different reactivity due to the absence of methyl and amino groups.
1,1,3-Trimethylthiourea: A closely related compound with similar structural features but lacking the amino group.
Uniqueness
This compound is unique due to the presence of both methyl and amino groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry .
Eigenschaften
Molekularformel |
C4H11N3S |
|---|---|
Molekulargewicht |
133.22 g/mol |
IUPAC-Name |
1-amino-1,3,3-trimethylthiourea |
InChI |
InChI=1S/C4H11N3S/c1-6(2)4(8)7(3)5/h5H2,1-3H3 |
InChI-Schlüssel |
KNCAVFLXUQLOBR-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)C(=S)N(C)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


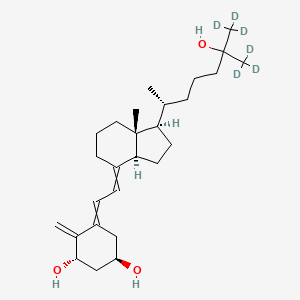
![3-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl}-N-[3-(4-chlorophenyl)-1H-pyrazol-5-yl]propanamide](/img/structure/B12510677.png)
![N-(4-(2,5-Dimethoxyphenyl)thiazol-2-yl)-5,6-dihydro-4H-cyclopenta[b]thiophene-2-carboxamide](/img/structure/B12510682.png)
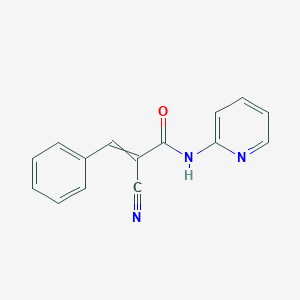
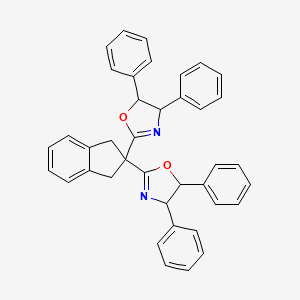
![2-Amino-3-({[2-(4-chlorophenoxy)phenyl]methylidene}amino)-6-(trifluoromethyl)pyrimidin-4-one](/img/structure/B12510705.png)

![7-Hydroxybenzo[d]thiazole-2(3H)-thione](/img/structure/B12510719.png)
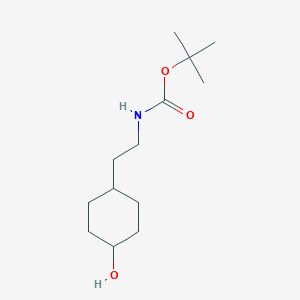
phosphanyl}phenyl)-4,5-dihydro-1,3-oxazole](/img/structure/B12510734.png)
![(3S,4R,7S,10R,13R,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,4,7-triol](/img/structure/B12510745.png)
![1,3-bis{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}-5-methylpyrimidine-2,4(1H,3H)-dione](/img/structure/B12510746.png)
![(2R)-2-{[(benzyloxy)carbonyl]amino}-3-(3-hydroxyphenyl)propanoic acid](/img/structure/B12510753.png)

